molecular formula C28H23ClF2N6O3 B609326 MRS5698 CAS No. 1377273-00-1

MRS5698

Cat. No.: B609326
CAS No.: 1377273-00-1
M. Wt: 564.98
InChI Key: LYLLLJJYBWLGHW-CIZVZKTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

MRS5698, also known as (1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a highly selective agonist for the A3 adenosine receptor (A3AR) . The A3AR is an important inflammatory and immunological target .

Mode of Action

This compound binds selectively to human and mouse A3ARs . The binding of this compound to A3ARs triggers a series of intracellular events, leading to the modulation of various pro- and anti-inflammatory genes .

Biochemical Pathways

Upon activation by this compound, the A3AR influences the regulation of both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . Pathway analysis has highlighted the critical involvement of signaling molecules, including IL-6 and IL-17 . Important upstream regulators include IL-1a, IL-1β, TNF-α, NF-κB, etc . PPAR, which modulates eicosanoid metabolism, was highly downregulated by the A3AR agonist .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. In mice, a 1 mg/kg intraperitoneal dose resulted in a half-life of 1.09 hours and a peak plasma concentration of 204 nM at 1 hour . Its oral bioavailability is only 5% due to intestinal efflux .

Result of Action

The activation of A3AR by this compound has been shown to have significant effects on gene regulation in HL-60 cells, a cell model of neutrophil function . This leads to the modulation of immunity and inflammation-related genes . This compound is also orally active in a chronic neuropathic pain model .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the presence of allosteric enhancers like LUF6000 can enhance the effects of this compound . The environment within cells endogenously expressing the human A3AR also influences the effect of this compound .

Biochemical Analysis

Biochemical Properties

MRS5698 binds selectively to human and mouse A3 adenosine receptors . It interacts with these receptors with a Ki of approximately 3 nM . The interaction of this compound with the A3 adenosine receptor is critical for its biochemical properties .

Cellular Effects

In HL-60 cells, this compound has been shown to significantly upregulate both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . This suggests that this compound can influence cell function by modulating gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the A3 adenosine receptor . It is a nearly full agonist, as demonstrated in both cAMP and calcium assays . This suggests that this compound can activate the A3 adenosine receptor to exert its effects .

Temporal Effects in Laboratory Settings

This compound is very stable in vitro . In animal models, the beneficial effect of this compound to reverse pain lasted for at least 2 hours . This suggests that this compound has long-term effects on cellular function .

Dosage Effects in Animal Models

This compound was well tolerated in the rat at doses of ≤200 mg/kg i.p . A 1 mg/kg i.p. dose in the mouse displayed a plasma C max of 204 nM at 1 hour . This suggests that the effects of this compound can vary with different dosages .

Metabolic Pathways

It is known that this compound does not inhibit cytochrome P450 enzymes at concentrations less than 10 μM , suggesting that it may not have significant effects on drug-metabolizing enzymes .

Transport and Distribution

CACO-2 bidirectional transport studies suggested intestinal efflux of this compound . This suggests that this compound may be transported and distributed within cells and tissues via efflux transporters .

Subcellular Localization

Given its role as an agonist for the A3 adenosine receptor, it is likely that it localizes to the cell membrane where the A3 adenosine receptor is expressed .

Chemical Reactions Analysis

Types of Reactions

MRS5698 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated products .

Scientific Research Applications

MRS5698 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MRS5698

This compound is unique due to its high selectivity for A3 adenosine receptors and its efficacy in reversing chronic neuropathic pain. Its stability, low toxicity, and lack of interaction with cytochrome P450 enzymes further distinguish it from similar compounds .

Properties

IUPAC Name

(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLLLJJYBWLGHW-CIZVZKTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClF2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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